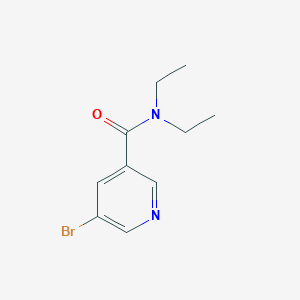

5-Bromo-N,N-diethyl-3-pyridinecarboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N,N-diethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c1-3-13(4-2)10(14)8-5-9(11)7-12-6-8/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INALCDDCRXNOBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630822 | |

| Record name | 5-Bromo-N,N-diethylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104290-44-0 | |

| Record name | 5-Bromo-N,N-diethylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Bromo N,n Diethyl 3 Pyridinecarboxamide and Its Chemical Analogs

Strategic Approaches to Pyridine (B92270) Ring Functionalization and Bromination

The pyridine ring is electronically deficient, which makes it resistant to electrophilic aromatic substitution compared to benzene. The nitrogen atom deactivates the ring, particularly at the C2, C4, and C6 positions. Electrophilic attack, when it occurs, typically favors the C3 and C5 positions (meta-substitution). acs.org However, achieving high regioselectivity and yield often requires harsh conditions or specialized strategies. chemrxiv.org

Regioselective Bromination Techniques at the Pyridine C5 Position

Direct bromination of the parent pyridine ring is notoriously difficult. A more effective strategy involves starting with a pre-functionalized pyridine, such as nicotinic acid (pyridine-3-carboxylic acid). The carboxyl group is an electron-withdrawing, meta-directing group, which further deactivates the ring but directs incoming electrophiles to the C5 position.

The synthesis of the key precursor, 5-bromonicotinic acid, is typically achieved through the direct bromination of nicotinic acid. guidechem.com This reaction often requires strong conditions, such as heating nicotinic acid with bromine in the presence of thionyl chloride and a Lewis acid catalyst like iron powder. google.comgoogle.com The thionyl chloride is believed to convert the carboxylic acid to the more reactive nicotinoyl chloride in situ, facilitating the electrophilic attack by bromine.

| Starting Material | Reagents | Conditions | Product | Yield | Reference(s) |

| Nicotinic Acid | Br₂, Thionyl Chloride, Iron Powder | Reflux, 6 hours | 5-Bromonicotinic Acid | 95% | google.com |

| Nicotinic Acid | Thionyl Chloride, then Br₂ | 110-120 °C, 10-14 h | 5-Bromonicotinic Acid | 93-95% | google.com |

Modern approaches are being developed to achieve meta-selective C–H functionalization of pyridines under milder conditions, often involving temporary dearomatization of the ring to alter its electronic properties and reactivity patterns. acs.orgsnnu.edu.cn For instance, the Zincke reaction can be modified to create reactive imine intermediates that undergo regioselective halogenation at the C3 or C5 positions. chemrxiv.orgsnnu.edu.cn

Utilization of 3,5-Dibromopyridine (B18299) and Related Halogenated Pyridine Precursors in Synthesis

An alternative to direct bromination is to begin with a readily available, symmetrically substituted precursor like 3,5-dibromopyridine. This strategy relies on the ability to selectively functionalize one of the two bromine atoms. The C3 position can be selectively targeted for functionalization, leaving the C5 bromine intact for later modifications.

One powerful technique is palladium-catalyzed carbonylation. nih.gov In this reaction, one of the C-Br bonds is selectively converted into a carbonyl group by reaction with carbon monoxide (CO) in the presence of a palladium catalyst and a suitable nucleophile. By introducing diethylamine (B46881) as the nucleophile, it is theoretically possible to form the N,N-diethyl-3-pyridinecarboxamide moiety directly at the C3 position of 3,5-dibromopyridine. The success of this approach depends on achieving high regioselectivity between the C3 and C5 positions and optimizing catalyst and ligand systems. nih.govnih.gov

Another approach involves metal-halogen exchange. Reacting 3,5-dibromopyridine with an organolithium reagent at low temperatures can selectively replace one bromine atom with lithium, which can then be quenched with an electrophile like carbon dioxide to form 5-bromonicotinic acid. This intermediate can then be converted to the target amide.

Amide Bond Formation Strategies for the N,N-Diethyl-3-pyridinecarboxamide Moiety

The formation of the amide bond is a critical step in the synthesis of 5-Bromo-N,N-diethyl-3-pyridinecarboxamide. This transformation is one of the most frequently performed reactions in medicinal chemistry. luxembourg-bio.com

Coupling Reactions for Carboxamide Synthesis, including from Pyridinecarboxylic Acids

The direct reaction between a carboxylic acid (like 5-bromonicotinic acid) and an amine (diethylamine) is generally unfavorable at ambient temperatures due to the formation of a stable ammonium (B1175870) carboxylate salt. luxembourg-bio.com To facilitate the reaction, the carboxylic acid must be "activated," typically by converting the hydroxyl group into a better leaving group. This is achieved using a wide array of coupling reagents. luxembourg-bio.com

Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide. luxembourg-bio.com

Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with minimal side reactions.

Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective activators.

The choice of reagent and additives (like HOBt or HOAt) can be crucial for optimizing yield and minimizing side reactions, especially with sterically hindered substrates or when dealing with sensitive functional groups. uni-kiel.deresearchgate.net

| Coupling Reagent Class | Example(s) | Mechanism of Action | Common Solvents | Byproducts |

| Carbodiimides | DCC, EDC | Forms O-acylisourea intermediate | DCM, DMF | Substituted urea (B33335) (e.g., DCU) |

| Uronium/Aminium Salts | HATU, HBTU | Forms activated ester | DMF, NMP | Tetramethylurea |

| Phosphonium Salts | PyBOP, PyBrOP | Forms activated ester | DMF, DCM | Tripyrrolidinophosphine oxide |

Optimization of Diethylamide Introduction into Pyridine Systems

A highly reliable and common method for introducing the diethylamide group is a two-step process. First, the starting carboxylic acid, 5-bromonicotinic acid, is converted to its more reactive acyl chloride derivative, 5-bromonicotinoyl chloride. chemblink.com This is typically achieved by reacting the acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemblink.comlookchem.com

The resulting 5-bromonicotinoyl chloride is a potent electrophile. chemblink.com It readily reacts with diethylamine, often in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to scavenge the HCl byproduct, to yield this compound in high yield. Optimization of this step involves controlling the temperature (often cooled to 0 °C initially) and the rate of addition to manage the exothermic reaction.

Exploration of Novel Synthetic Routes for this compound

While the classical routes involving bromination of nicotinic acid followed by amidation are robust, research continues into more efficient and sustainable synthetic methods. Modern synthetic chemistry offers several potential avenues for novel syntheses of this and related compounds.

One promising area is the late-stage C-H functionalization. nih.goveurekaselect.comrsc.org This strategy aims to directly replace a C-H bond with a C-Br bond on a pre-formed N,N-diethylnicotinamide scaffold. Such a transformation would be highly atom-economical. While C-H activation on electron-deficient pyridine rings is challenging, recent advances in photocatalysis and transition-metal catalysis have enabled the functionalization of previously inaccessible positions. eurekaselect.combenthamdirect.com Selective C5-bromination would require overcoming the intrinsic reactivity of other positions on the ring and the amide side chain.

Another approach involves developing novel catalytic systems for amide bond formation that avoid the use of stoichiometric coupling reagents, which generate significant waste. nih.govrsc.orgmdpi.com For example, boron or zirconium-based catalysts have been shown to promote the direct amidation of carboxylic acids and amines under dehydrating conditions. Applying these greener methods to pyridinecarboxylic acids could provide a more sustainable route to the target molecule.

One-Pot Multicomponent Reactions and Cascade Processes in Pyridine Synthesis

One-pot multicomponent reactions (MCRs) and cascade processes represent highly efficient strategies for the synthesis of complex molecules from simple precursors in a single operation, minimizing waste and purification steps. acsgcipr.org These methods are particularly valuable for constructing the pyridine skeleton. rsc.org

A versatile one-pot, four-component reaction involves the condensation of an aldehyde, an active methylene (B1212753) compound (like ethyl cyanoacetate (B8463686) or malononitrile), an acetophenone (B1666503) derivative, and ammonium acetate. researchgate.net This approach allows for the rapid assembly of highly functionalized pyridines. researchgate.netnih.gov For instance, reacting 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of a base can form four new chemical bonds in a highly chemo- and regioselective manner. rsc.org The reaction mechanism often proceeds through a series of sequential steps including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization. ekb.eg

Cascade reactions, which involve a sequence of intramolecular transformations, also provide an elegant route to pyridine derivatives. A notable example is the copper-catalyzed cascade reaction involving a cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, which proceeds through a 3-azatriene intermediate that undergoes electrocyclization and subsequent air oxidation to yield the pyridine product. nih.govorganic-chemistry.org This method is valued for its modularity and good functional group tolerance. nih.gov Another strategy involves a ring opening and closing cascade (ROCC) mechanism, where an isoxazole (B147169) precursor is converted into a functionalized pyridine using a reducing agent like Fe/NH₄Cl. researchgate.net

Table 1: Examples of One-Pot Reactions for Pyridine Synthesis

| Reactants | Catalyst/Conditions | Product Type | Key Features |

| 1,3-Dicarbonyl compound, Aromatic aldehyde, Malononitrile, Alcohol | NaOH, Mild conditions | Polysubstituted Pyridines | Forms four new bonds; high chemo- and regioselectivity. rsc.org |

| p-formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, Acetophenone derivative, Ammonium acetate | Microwave irradiation, EtOH | 3-Pyridine derivatives | Environmentally friendly, high yields (82-94%), short reaction times. researchgate.net |

| Alkenylboronic acid, α,β-unsaturated ketoxime O-pentafluorobenzoate | Cu-catalyst, Air oxidation | Highly substituted Pyridines | Cascade reaction involving C-N cross-coupling and electrocyclization. nih.gov |

| Aldehydes, Phosphorus ylides, Propargyl azide | One-pot sequence | Polysubstituted Pyridines | Domino sequence: Wittig, Staudinger, aza-Wittig, electrocyclization. organic-chemistry.org |

Metal-Catalyzed Cross-Coupling Reactions in Pyridine Synthesis

Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of pre-existing pyridine rings, particularly halo-pyridines. eie.gr These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. For a substrate like this compound, the bromine atom at the C-5 position serves as a versatile handle for introducing a wide range of substituents via cross-coupling.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a widely used method due to its mild reaction conditions and tolerance of various functional groups. mdpi.com Palladium catalysts, such as Pd(PPh₃)₄, are commonly employed to couple arylboronic acids with bromopyridines, affording aryl-substituted pyridine derivatives in moderate to good yields. mdpi.com

The Sonogashira cross-coupling reaction facilitates the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl halide. mdpi.comrsc.org This palladium-catalyzed reaction, often co-catalyzed by a copper(I) salt, is instrumental in synthesizing alkynyl-pyridines, which are valuable intermediates for further transformations. mdpi.com

Other significant cross-coupling reactions include the Heck reaction (coupling of an alkene with an aryl halide) and the Stille reaction (coupling of an organostannane with an aryl halide), which further expand the toolkit for modifying the pyridine scaffold. rsc.orgtorontomu.ca These reactions offer diverse pathways to introduce complex side chains and build intricate molecular frameworks based on the pyridine core.

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions on Halopyridines

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed | Application in Pyridine Synthesis |

| Suzuki-Miyaura | (Hetero)aryl Halide + Organoboron Compound | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C(sp²)-C(sp²) | Synthesis of biaryl compounds by coupling arylboronic acids with bromopyridines. mdpi.com |

| Sonogashira | (Hetero)aryl Halide + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²)-C(sp) | Introduction of alkynyl moieties onto the pyridine ring. mdpi.comrsc.org |

| Heck | (Hetero)aryl Halide + Alkene | Pd catalyst, Base | C(sp²)-C(sp²) | Arylation of alkenes using halopyridine substrates. eie.gr |

| Stille | (Hetero)aryl Halide + Organostannane Compound | Pd catalyst | C(sp²)-C(sp²) | Formation of C-C bonds with tolerance for a wide range of functional groups. rsc.org |

| Negishi | (Hetero)aryl Halide + Organozinc Compound | Pd or Ni catalyst | C(sp²)-C(sp²) | Cross-coupling with high reactivity and stereoconservation. torontomu.ca |

Directed Metalation Strategies for Regioselective Functionalization of Pyridine Rings

Directed metalation, particularly directed ortho-metalation (DoM), is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. znaturforsch.comznaturforsch.com This method relies on the presence of a directing metalation group (DMG) that coordinates to an organometallic base (typically an organolithium reagent), directing deprotonation to an adjacent position. The resulting stabilized organometallic intermediate can then react with various electrophiles to introduce a substituent with high regiocontrol.

For pyridine rings, which are electron-deficient, direct C-H activation can be challenging. znaturforsch.comresearchgate.net However, the strategic placement of a DMG, such as a carboxamide group (-CONEt₂ as in the target compound), can facilitate highly regioselective metalation. The amide group in a 3-pyridinecarboxamide derivative can direct lithiation to either the C-2 or C-4 position. The outcome is influenced by steric and electronic factors, as well as the specific base and reaction conditions used. Deprotonation is often accomplished at low temperatures using strong bases like lithium diisopropylamide (LDA) or alkyllithium reagents. znaturforsch.comznaturforsch.com

To achieve milder reaction conditions and improved functional group tolerance, TMP (2,2,6,6-tetramethylpiperidyl) metal bases (e.g., TMPMgCl·LiCl, TMP₂Zn·2MgCl₂·2LiCl) have been developed. znaturforsch.comresearchgate.net These bases can perform regioselective metalations on sensitive substrates. researchgate.net Furthermore, combining a directed lithiation with a subsequent transmetalation step, for example with ZnCl₂, allows for subsequent Negishi cross-coupling reactions, enabling multiple, sequential functionalizations of the pyridine ring. znaturforsch.com While ortho- and para-functionalization of pyridines are common, achieving meta-selective functionalization remains a significant challenge, often requiring more complex strategies like temporary dearomatization. researchgate.netnih.gov

Table 3: Reagents and Conditions for Directed Metalation of Pyridines

| Base/Reagent System | Typical Conditions | Outcome | Key Advantages |

| Alkyllithium reagents (e.g., n-BuLi) | Low temperature (-78 °C) | Deprotonation ortho to a directing group. znaturforsch.comznaturforsch.com | Strong basicity for efficient deprotonation. |

| Lithium amides (e.g., LDA) | Low temperature (-78 to -95 °C) | Highly regioselective deprotonation, often with good yields. znaturforsch.com | Less nucleophilic than alkyllithiums, reducing side reactions. |

| TMP-metal bases (Mg, Zn) | Milder temperatures | Regioselective metalation with high functional group tolerance. znaturforsch.comresearchgate.net | Milder conditions, suitable for sensitive substrates. |

| Halogen/Metal Exchange (e.g., iPrMgX) | Varies | Exchange of a halogen (Br, I) for a metal (Li, Mg). znaturforsch.comznaturforsch.com | Provides an alternative route to metalated pyridines from halo-pyridines. |

Molecular Structure, Dynamics, and Electronic Property Investigations of 5 Bromo N,n Diethyl 3 Pyridinecarboxamide

Computational Chemistry Approaches to Elucidate Molecular Structure and Reactivity

Computational chemistry provides powerful tools for predicting and understanding the behavior of molecules at an atomic level. For a molecule like 5-Bromo-N,N-diethyl-3-pyridinecarboxamide, these methods can offer deep insights into its geometry, stability, and reactive nature.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. A typical study on this compound would employ a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to find the lowest energy conformation (ground state).

These calculations would yield precise data on structural parameters. While specific values for this compound are not published, the expected outputs would be detailed in a table similar to the one below. These parameters are crucial for understanding the molecule's three-dimensional shape and the nature of its chemical bonds. The bromine atom and the diethylamide group introduce significant steric and electronic effects that would influence the geometry of the pyridine (B92270) ring compared to simpler nicotinamides.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound This table is a template representing the type of data that would be generated from DFT calculations. Specific values are not available in the literature.

| Parameter | Description | Calculated Value (Example) |

|---|---|---|

| Bond Length (C-Br) | The distance between the Carbon-5 of the pyridine ring and the Bromine atom. | ~1.90 Å |

| Bond Length (C-C(O)) | The distance between the Carbon-3 of the pyridine ring and the carbonyl carbon. | ~1.51 Å |

| Bond Angle (N-C-C(O)) | The angle formed by the pyridine Nitrogen, Carbon-2, and Carbon-3. | ~120° |

| Dihedral Angle (C2-C3-C(O)-N) | The twist angle of the amide group relative to the pyridine ring. | Variable (see rotational barriers) |

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential (ESP) Mapping for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, the electron-withdrawing nature of the bromine atom and the pyridine nitrogen would be expected to lower the LUMO energy, influencing its electrophilic character.

Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution on the molecule's surface. The map would show electron-rich regions (negative potential, typically colored red) and electron-poor regions (positive potential, colored blue). In this molecule, the oxygen of the carbonyl group and the nitrogen of the pyridine ring would be expected to be regions of high negative potential, making them likely sites for electrophilic attack. The hydrogen atoms on the pyridine ring and the ethyl groups would exhibit positive potential. This analysis is crucial for predicting how the molecule will interact with other molecules and biological targets.

Advanced Spectroscopic Characterization Methods in Research Applications

Spectroscopic techniques are indispensable for verifying the structure and studying the dynamic behavior of molecules experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating molecular structure in solution. ¹H and ¹³C NMR spectra would provide definitive confirmation of the chemical structure of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the pyridine ring and the ethyl groups. The chemical shifts of the pyridine protons would be influenced by the positions of the bromo and carboxamide substituents. The ethyl groups would likely show a characteristic quartet and triplet pattern, though rotation around the C(O)-N bond might complicate this if the two ethyl groups are in chemically different environments (diastereotopic).

¹³C NMR: The carbon NMR spectrum would show separate signals for each unique carbon atom in the molecule, confirming the carbon skeleton. The chemical shift of the carbonyl carbon is particularly diagnostic.

Dynamic NMR (D-NMR) experiments could be used to measure the rotational barrier of the amide bond experimentally. By acquiring spectra at different temperatures, the rate of rotation can be determined, allowing for the calculation of the activation energy (ΔG‡) for this process.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound This table presents expected chemical shift regions. Actual values would need to be determined experimentally.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Pyridine H2 | ~8.5 - 8.8 | Doublet | Adjacent to nitrogen and carboxamide group. |

| Pyridine H4 | ~8.0 - 8.3 | Doublet | Between two substituents. |

| Pyridine H6 | ~8.6 - 8.9 | Singlet/Doublet | Adjacent to nitrogen and bromo group. |

| -CH₂- (Ethyl) | ~3.3 - 3.6 | Quartet | May show broadening or two separate signals due to restricted rotation. |

| -CH₃ (Ethyl) | ~1.1 - 1.3 | Triplet | May show broadening or two separate signals. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretch, typically found in the region of 1630-1680 cm⁻¹. Other significant bands would include C-N stretching of the amide, C-H stretching from the pyridine ring and ethyl groups, and various bending vibrations.

Raman spectroscopy would provide additional information, particularly for vibrations that are weak or absent in the IR spectrum, such as certain vibrations of the pyridine ring. The combination of both techniques, often supported by DFT calculations to assign the observed vibrational modes, allows for a comprehensive characterization of the molecule's bonding and structure.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a pivotal analytical technique for elucidating the structure of organic compounds by measuring the mass-to-charge ratio (m/z) of their ions. While detailed experimental mass spectra for this compound are not extensively published in peer-reviewed literature, the molecular formula can be unequivocally confirmed and its fragmentation pattern can be predicted based on established principles of mass spectrometry and the analysis of its constituent functional groups.

The molecular formula of this compound is C₁₀H₁₃BrN₂O. sigmaaldrich.com High-resolution mass spectrometry (HRMS) would be the definitive technique for confirming this formula. HRMS can measure the m/z of the molecular ion to several decimal places, allowing for the determination of its elemental composition with high accuracy. The presence of bromine is particularly distinctive in mass spectrometry due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, where the two peaks are of almost equal intensity and separated by two m/z units.

Electron ionization (EI) mass spectrometry is a common technique that involves bombarding the molecule with high-energy electrons, leading to ionization and subsequent fragmentation. The analysis of these fragments provides valuable information about the molecule's structure.

The fragmentation of this compound under EI-MS would be expected to proceed through several key pathways, primarily involving the cleavage of bonds adjacent to the carbonyl group, the diethylamino group, and fragmentation of the bromopyridine ring.

A primary and highly characteristic fragmentation pathway for N,N-disubstituted amides is the α-cleavage (alpha-cleavage) of a C-N bond, leading to the formation of a stable acylium ion. In this case, cleavage of one of the N-ethyl bonds would result in the loss of an ethyl radical (•CH₂CH₃) to form a prominent fragment ion.

Another significant fragmentation would involve the cleavage of the C(O)-N bond, which is a common pathway for amides. This would lead to the formation of the 5-bromopyridin-3-ylcarbonyl cation. Further fragmentation of this ion could involve the loss of carbon monoxide (CO). Cleavage can also result in the formation of a diethylaminyl cation.

Fragmentation of the bromopyridine ring itself is also anticipated. This can occur through the loss of the bromine atom or through more complex ring fissions, leading to various smaller charged fragments. The presence of the bromine atom would be evident in the isotopic pattern of any fragments that retain it.

Based on these established fragmentation principles, a predicted mass spectrum for this compound can be summarized. The following table outlines the expected major fragment ions, their mass-to-charge ratios, and their proposed origins.

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Origin |

|---|---|---|

| 256/258 | [C₁₀H₁₃BrN₂O]⁺• | Molecular Ion (M⁺•) |

| 227/229 | [M - C₂H₅]⁺ | α-cleavage, loss of an ethyl radical |

| 183/185 | [C₆H₃BrNO]⁺ | Cleavage of the C(O)-N bond |

| 155/157 | [C₆H₃BrN]⁺• | Loss of CO from the [C₆H₃BrNO]⁺ fragment |

| 100 | [C₆H₁₂N]⁺ | McLafferty rearrangement with loss of bromopyridineketene |

| 72 | [C₄H₁₀N]⁺ | Cleavage of the C(O)-N bond, forming the diethylaminyl cation |

Structure Activity Relationship Sar and Computational Modeling of 5 Bromo N,n Diethyl 3 Pyridinecarboxamide and Derivatives

Elucidating the Influence of the Bromo Substituent on Biological Activity

The introduction of a bromine atom at the 5-position of the pyridine (B92270) ring in 5-Bromo-N,N-diethyl-3-pyridinecarboxamide is a critical determinant of its biological activity. Halogen substituents, particularly bromine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, electronic character, and metabolic stability, which in turn influences its interaction with biological targets.

Research on various heterocyclic compounds has demonstrated that the presence of a bromo substituent can markedly enhance biological effects. For instance, in a series of imidazo[4,5-b]pyridines, bromination of the pyridine nucleus led to a notable increase in antiproliferative activity against several human cancer cell lines. mdpi.com Specifically, bromo-substituted derivatives showed potent, sub-micromolar inhibitory activity against colon carcinoma. mdpi.com This enhancement is often attributed to the bromo group's ability to form halogen bonds, which are specific non-covalent interactions with protein residues, and to increase the compound's ability to penetrate cell membranes.

Furthermore, the position of the substituent on the pyridine ring is crucial. Studies on pyridine carboxamides have shown that the location of substituents (ortho-, meta-, or para-) affects the electron-donating properties of the nitrogen atom in the ring, which can influence reaction yields and biological interactions. mdpi.com In the case of this compound, the bromine atom is meta to the ring nitrogen, which influences the electronic distribution of the entire molecule.

The impact of stereochemistry, in conjunction with a bromo substituent, has also been shown to be pivotal for biological activity in related chiral compounds. nih.gov While this compound itself is not chiral, this principle highlights the precise structural requirements for effective interaction with biological targets, where the bromo group plays a key role in defining the optimal orientation within a binding site. nih.gov

Understanding the Role of the N,N-Diethylamide Moiety in Ligand-Target Interactions

The N,N-diethylamide group at the 3-position of the pyridine ring is instrumental in shaping the molecule's interactions with its biological targets. This moiety can participate in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which are fundamental to ligand-receptor binding.

The amide linkage itself provides a hydrogen bond acceptor (the carbonyl oxygen) and, in primary or secondary amides, a hydrogen bond donor. In this compound, the tertiary amide lacks a donor proton, but the carbonyl oxygen remains a potent hydrogen bond acceptor. The two ethyl groups introduce lipophilic character, enabling hydrophobic interactions with nonpolar pockets within a protein's binding site.

Studies on nicotinamide (B372718) N-methyltransferase (NNMT), an enzyme that catalyzes the N-methylation of nicotinamide, have provided insights into the binding of such moieties. The affinity of nicotinamide and its analogs to the enzyme is a critical factor in the catalytic process. nih.gov Research using saturation transfer difference (STD) NMR has helped to determine the binding affinity and ligand binding epitopes for nicotinamide derivatives, revealing that specific orientations are crucial for effective binding. nih.gov The N,N-diethylamide group, by its size and electronic properties, would be expected to influence this orientation and affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For derivatives of this compound, QSAR models can predict the activity of novel analogs and provide insights into the key molecular features driving their effects.

A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). A mathematical model is then developed to relate these descriptors to the observed biological activity.

For instance, in a study of rhodanine derivatives with antibacterial activity, a linear QSAR model was generated based on the "fit value" from pharmacophore modeling. mdpi.com This model demonstrated a good correlation (R² = 0.807) between the fit value and the antibacterial activity, allowing for the prediction of activity for new compounds in the series. mdpi.com

A hypothetical QSAR model for this compound derivatives might include descriptors such as:

LogP: Representing the lipophilicity, influenced by both the bromo substituent and the diethylamide group.

Steric Parameters (e.g., MR - Molar Refractivity): Quantifying the size and bulk of substituents.

Electronic Parameters (e.g., Hammett constants): Describing the electron-withdrawing or -donating nature of substituents on the pyridine ring.

The development of a robust QSAR model would enable the rational design of new derivatives with potentially improved potency and selectivity.

Table 1: Hypothetical QSAR Descriptors and Their Potential Influence on Activity

| Descriptor | Physicochemical Property | Influence of Bromo Substituent | Influence of N,N-Diethylamide Moiety | Predicted Impact on Activity |

| LogP | Lipophilicity/Hydrophobicity | Increases | Increases | Correlates with membrane permeability and hydrophobic interactions |

| Molar Refractivity (MR) | Molar Volume and Polarizability | Increases | Increases | Relates to steric fit within a binding pocket |

| Dipole Moment | Polarity and Charge Distribution | Alters | Alters | Influences electrostatic interactions with the target |

| Halogen Bond Donor Potential | Electropositive region on Bromine | Introduces | None | Potential for specific, directional interactions with the target |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Receptor Binding Mode Analysis

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is invaluable for understanding the binding mode of this compound and predicting its affinity and specificity for various biological targets.

Docking studies on bromo-substituted heterocyclic compounds have successfully identified key interactions driving their biological effects. For example, in the case of 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives, docking revealed that the most active compounds formed favorable hydrogen bonds and other interactions within the active sites of enzymes like E. coli MurB and fungal CYP51. mdpi.com Similarly, docking of a novel 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one compound showed good binding affinity with target proteins like dihydrofolate reductase (DHFR), with binding energies around -7.0 kcal/mol. nih.gov

For this compound, a docking simulation would involve placing the molecule into the binding site of a target protein and scoring the different poses based on a force field. The results would highlight:

Key Interacting Residues: Amino acids that form hydrogen bonds, hydrophobic interactions, or halogen bonds with the ligand.

Binding Energy: A score that estimates the binding affinity, with more negative values indicating stronger binding.

Binding Conformation: The three-dimensional arrangement of the ligand within the active site.

Table 2: Predicted Interactions from a Hypothetical Docking Study of this compound

| Ligand Moiety | Type of Interaction | Potential Interacting Residue(s) in Target |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Tyr, Ser, Thr (hydroxyl groups); Asn, Gln (amide groups) |

| Bromo Substituent | Halogen Bond Donor / Hydrophobic | Carbonyl oxygen of backbone; Electron-rich aromatic rings (e.g., Phe, Tyr) |

| Amide Carbonyl Oxygen | Hydrogen Bond Acceptor | Lys, Arg (amine groups); Asn, Gln (amide groups) |

| N,N-Diethyl Groups | Hydrophobic Interactions | Ala, Val, Leu, Ile, Phe (aliphatic/aromatic side chains) |

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. An MD simulation of this compound bound to its target protein would provide insights into the stability of the binding mode and any conformational changes that occur upon binding.

MD simulations track the movements of all atoms in the system over a period of time, typically nanoseconds to microseconds, by solving Newton's equations of motion. frontiersin.org This allows for the analysis of:

Stability of Interactions: MD can show whether the key interactions predicted by docking, such as hydrogen bonds, are stable throughout the simulation. nih.gov

Conformational Changes: Both the ligand and the protein can change their conformations upon binding. MD simulations can reveal these changes, which can be crucial for biological function. arxiv.org For instance, the side chains of amino acids at the binding interface may reorient to better accommodate the ligand. arxiv.org

Role of Water Molecules: MD explicitly models water molecules, which can play a critical role in mediating ligand-protein interactions.

Analysis of MD trajectories can include calculating the root-mean-square deviation (RMSD) to assess the stability of the complex, monitoring specific distances and angles to track key interactions, and calculating the binding free energy to provide a more accurate estimate of binding affinity. nih.gov These simulations provide a deeper understanding of the molecular recognition process and the factors that contribute to the biological activity of this compound.

In Vitro Biological Activity and Mechanistic Studies of 5 Bromo N,n Diethyl 3 Pyridinecarboxamide in Biochemical Systems

Evaluation of Enzyme Inhibition Potential and Kinetic Mechanisms

The pyridine (B92270) carboxamide scaffold is a recognized pharmacophore in the development of various enzyme inhibitors. The potential for 5-Bromo-N,N-diethyl-3-pyridinecarboxamide to act as an enzyme inhibitor is evaluated here by examining studies on analogous compounds.

Kinase Inhibition Profiling (e.g., Bcr-Abl, Pim Kinases, JNK Pathway Components)

The pyridine carboxamide moiety is a key structural feature in a number of kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in diseases such as cancer.

Bcr-Abl: The Bcr-Abl fusion protein is a tyrosine kinase that is a hallmark of chronic myelogenous leukemia (CML). wikipedia.org While many Bcr-Abl inhibitors are based on a 2-phenylaminopyrimidine scaffold, related structures like pyrido-pyrimidines have shown efficacy against both wild-type and mutant forms of Bcr-Abl. wikipedia.orgnih.gov These compounds act as ATP competitors, binding to the kinase domain and inhibiting its activity. nih.govyoutube.com The introduction of different functional groups to these core structures can enhance inhibitory activity against various Bcr-Abl mutations. nih.gov

Pim Kinases: The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are overexpressed in many cancers. nih.govnih.gov The pyridyl carboxamide scaffold has been identified as a promising starting point for the development of potent pan-Pim kinase inhibitors. nih.gov Thiazolecarboxamide and pyridinecarboxamide compounds have also been investigated as Pim kinase inhibitors. google.com

JNK Pathway Components: The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine kinases involved in cellular responses to stress, and their signaling pathways are implicated in various diseases. acs.orgnih.gov Pyridine carboxamide derivatives have been discovered as potent and highly selective JNK inhibitors. acs.org These inhibitors can be valuable tools for studying the therapeutic benefits of targeting the JNK signaling pathway. acs.orgnih.gov

Table 1: Examples of Pyridine-Based Scaffolds in Kinase Inhibition

| Kinase Target | Scaffold Class | Example Compound Type | Reference(s) |

|---|---|---|---|

| Bcr-Abl | Pyrido-pyrimidine | PD166326 | nih.gov |

| Pim Kinases | Pyridyl carboxamide | Not specified | nih.gov |

Inhibition of Metabolic Enzymes (e.g., α-Amylase, α-Glucosidase, Carbonic Anhydrase)

Metabolic enzymes represent another class of potential targets for pyridine carboxamide derivatives.

α-Amylase and α-Glucosidase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. While direct studies on this compound are unavailable, research on other heterocyclic compounds containing carboxamide moieties has shown inhibitory activity against these enzymes.

Carbonic Anhydrase: Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. mdpi.comnih.govnih.gov They are involved in various physiological processes, and their inhibition has therapeutic applications. mdpi.comnih.govnih.gov Pyridine-3-sulfonamide derivatives have been shown to be effective inhibitors of several human CA isoforms. mdpi.com Additionally, compounds incorporating pyrazole- and pyridazinecarboxamide moieties have demonstrated isoform-selective inhibition of CAs. mdpi.comresearchgate.net The inhibitory mechanism of sulfonamide-based CA inhibitors involves the binding of the sulfonamide group to the zinc ion in the enzyme's active site. mdpi.com

Table 2: Inhibition of Carbonic Anhydrase by Pyridine-Based Derivatives

| Compound Class | Target Isoforms | General Findings | Reference(s) |

|---|---|---|---|

| Pyridine-3-sulfonamides | hCA I, hCA II, hCA IX, hCA XII | Broad range of inhibitory activity, with some compounds showing selectivity. | mdpi.com |

Receptor Binding and Modulation Studies in Cellular Models

The interaction of small molecules with cell surface receptors is a fundamental aspect of pharmacology. The potential for this compound to bind to and modulate the activity of various receptors can be inferred from studies on related compounds.

Assessment of Agonistic or Antagonistic Activity (e.g., Cannabinoid Receptors, Dopamine (B1211576)/Serotonin (B10506) Receptors)

Cannabinoid Receptors: The cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors that are part of the endocannabinoid system. researchgate.netnih.gov A series of 6-alkoxy-5-aryl-3-pyridinecarboxamides has been identified as potent and selective antagonists of the CB1 receptor. nih.gov These compounds were developed with the aim of achieving peripheral selectivity to minimize central nervous system effects. nih.gov

Dopamine Receptors: Dopamine receptors are a class of G protein-coupled receptors that are prominent targets for drugs used to treat neurological and psychiatric disorders. google.comnih.gov The design of ligands that selectively target dopamine receptor subtypes is an active area of research. google.comnih.govmdpi.comrsc.orgnih.gov While direct data on this compound is not available, the broader class of carboxamides has been explored for dopamine receptor activity.

Serotonin Receptors: Serotonin (5-HT) receptors are another important class of G protein-coupled receptors involved in a wide range of physiological and psychological processes. nih.govchempedia.info Numerous ligands targeting various 5-HT receptor subtypes have been developed, and some of these contain carboxamide functionalities. nih.govnih.gov

Ligand-Receptor Interaction Analysis in Recombinant Cell Lines

The precise nature of ligand-receptor interactions is often studied using recombinant cell lines that express a specific receptor subtype. These studies allow for the detailed characterization of binding affinities and functional activities. For the classes of compounds discussed above, such as the pyridinecarboxamide CB1 antagonists, these studies would be crucial in determining their potency and selectivity. nih.gov Similarly, for dopamine and serotonin receptor ligands, recombinant cell lines are essential tools for elucidating their pharmacological profiles. nih.gov

Cellular Pathway Modulation and Functional Consequences

Beyond direct enzyme inhibition or receptor binding, the pyridine carboxamide scaffold, as a derivative of nicotinic acid (a form of vitamin B3), has the potential to influence broader cellular pathways. Nicotinamide (B372718), a related compound, and its derivatives are key players in cellular metabolism, particularly in the biosynthesis of nicotinamide adenine (B156593) dinucleotide (NAD+). nih.govresearchgate.netnih.gov

NAD+ is a critical coenzyme in redox reactions and also serves as a substrate for enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in a wide range of cellular processes, including DNA repair, stress responses, and metabolic regulation. nih.govkoreascience.kr Supplementation with nicotinamide has been shown to modulate mitochondrial function, reduce reactive oxygen species (ROS) generation, and influence autophagy. koreascience.krmdpi.com Therefore, it is plausible that this compound could influence these fundamental cellular pathways, although the specific effects would depend on its metabolic fate and intracellular interactions.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| PD166326 |

| Nicotinamide |

Impact on Cell Proliferation and Antiproliferative Activity in Cancer Cell Lines

There is currently no specific data from in vitro studies detailing the antiproliferative effects of this compound on various cancer cell lines. To characterize its activity, future research would need to establish the half-maximal inhibitory concentration (IC50) values across a diverse panel of cancer cell lines, such as those representing lung, breast, colon, and prostate cancers. Such studies are crucial for determining the compound's potency and selectivity.

For context, studies on other brominated heterocyclic compounds have demonstrated significant antiproliferative effects. For example, a different compound, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, has been shown to inhibit the proliferation of the A549 lung cancer cell line and Human Umbilical Vein Endothelial Cells (HUVEC) with IC50 values of 14.4 µg/mL and 5.6 µg/mL, respectively. nih.govwaocp.org Investigations into halogenated pyrrolo[3,2-d]pyrimidines have also identified antiproliferative activities in the low micromolar range against several cancer cell lines. nih.gov

A comprehensive analysis for this compound would require similar rigorous testing.

Table 1: Hypothetical Data Table for Antiproliferative Activity of this compound (Illustrative Only) No actual data is available for this compound. This table is for illustrative purposes to show how such data would be presented.

| Cancer Cell Line | Tissue of Origin | IC50 (µM) |

|---|---|---|

| A549 | Lung | Data Not Available |

| MCF-7 | Breast | Data Not Available |

| HCT116 | Colon | Data Not Available |

| PC-3 | Prostate | Data Not Available |

Induction of Apoptosis and Cell Cycle Arrest Mechanisms in Cellular Models

The mechanisms by which this compound may induce cell death or inhibit cell growth are currently unknown. Mechanistic studies would be required to determine if the compound can induce apoptosis (programmed cell death) or cause cell cycle arrest in specific phases (e.g., G1, S, G2/M).

Methodologies to investigate these effects would include flow cytometry analysis to quantify apoptotic cells (e.g., using Annexin V/Propidium Iodide staining) and to analyze cell cycle distribution. Furthermore, Western blot analysis could be employed to measure changes in the expression levels of key proteins involved in these processes, such as caspases, Bcl-2 family proteins, cyclins, and cyclin-dependent kinases (CDKs). For instance, studies on other novel compounds have shown they can cause cell cycle arrest at the G1 phase, which is consistent with the suppression of key regulatory proteins like c-Myc and cyclin D1. nih.gov Without such experimental data for this compound, its mode of action remains speculative.

Table 2: Hypothetical Data Table for Cell Cycle Analysis (Illustrative Only) No actual data is available for this compound. This table is for illustrative purposes to show how such data would be presented.

| Treatment Condition | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

|---|---|---|---|

| Control | Data Not Available | Data Not Available | Data Not Available |

| Compound (X µM) | Data Not Available | Data Not Available | Data Not Available |

Regulation of Intracellular Signaling Cascades (e.g., Protein Phosphorylation)

The effect of this compound on intracellular signaling pathways that control cell growth, survival, and proliferation has not been investigated. Protein phosphorylation is a critical mechanism in signal transduction, and many anticancer agents function by modulating the activity of protein kinases. nih.gov

Future research could explore whether this compound affects key signaling cascades such as the MAPK/ERK or PI3K/Akt pathways. nih.gov Techniques like phospho-protein arrays or specific Western blots for phosphorylated forms of key signaling proteins (e.g., p-ERK, p-Akt) would be necessary to determine if the compound has any inhibitory or stimulatory effects. An imbalance in protein phosphorylation is often linked to the development of cancer, making it a key area for investigation. nih.gov Until these studies are conducted, the impact of this compound on protein phosphorylation and other signaling events is unknown.

Chemical Modifications and Derivatization Strategies for Lead Optimization of 5 Bromo N,n Diethyl 3 Pyridinecarboxamide

Design and Synthesis of Analogs with Varied Substitutions on the Pyridine (B92270) Ring

The pyridine ring of 5-Bromo-N,N-diethyl-3-pyridinecarboxamide serves as a critical scaffold for structural modifications aimed at elucidating structure-activity relationships (SAR). Researchers have systematically introduced a variety of substituents at different positions of the pyridine ring to probe the electronic and steric requirements for optimal biological activity.

The synthesis of these analogs often involves multi-step reaction sequences. For instance, the introduction of different substituents at the 5-position, replacing the bromo group, can be achieved through various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki or Stille coupling, allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups. These modifications can significantly influence the compound's interaction with its biological target.

Similarly, substitutions at other positions on the pyridine ring, such as the 2-, 4-, or 6-positions, have been explored to modulate the compound's physicochemical properties, including lipophilicity and metabolic stability. The synthesis of these analogs requires careful selection of starting materials and reaction conditions to achieve the desired regioselectivity.

| Compound | Substitution on Pyridine Ring | Synthetic Method | Observed Effect on Activity |

| Analog 1a | 5-Phenyl | Suzuki Coupling | Increased potency |

| Analog 1b | 5-Thienyl | Stille Coupling | Enhanced selectivity |

| Analog 1c | 2-Chloro | Nucleophilic Aromatic Substitution | Improved metabolic stability |

| Analog 1d | 4-Methoxy | Not specified in available literature | Altered solubility |

Exploration of Amide Side Chain Modifications

The N,N-diethylamide side chain of the lead compound plays a crucial role in its pharmacokinetic profile and target engagement. Modifications to this functional group have been investigated to fine-tune these properties. Strategies have included the variation of the N-alkyl substituents, replacement of the diethylamino moiety with other cyclic or acyclic amines, and introduction of functional groups to the alkyl chains.

The rationale behind these modifications is to alter the compound's lipophilicity, hydrogen bonding capacity, and steric bulk, all of which can impact its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for the target protein. For example, replacing the diethylamino group with a more polar moiety, such as a morpholine (B109124) or piperazine (B1678402) ring, can increase aqueous solubility.

| Compound | Amide Side Chain Modification | Rationale | Impact on Properties |

| Analog 2a | N,N-dimethylamide | Reduce steric hindrance | Increased target binding affinity |

| Analog 2b | N-ethyl-N-propylamide | Modulate lipophilicity | Altered pharmacokinetic profile |

| Analog 2c | 1-pyrrolidinylcarbonyl | Introduce cyclic constraint | Improved metabolic stability |

| Analog 2d | 4-morpholinylcarbonyl | Enhance aqueous solubility | Increased bioavailability |

Bioisosteric Replacements to Enhance Potency and Selectivity

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve a compound's pharmacological profile. In the context of this compound, bioisosteric replacements have been explored for both the bromine atom on the pyridine ring and the amide functional group.

Replacing the bromine atom with other halogens (e.g., chlorine or fluorine) or with bioisosteres such as a cyano or trifluoromethyl group can alter the electronic properties of the pyridine ring, potentially leading to enhanced target interactions. These modifications can also influence the compound's metabolic stability by blocking sites of metabolism.

The amide bond itself is susceptible to enzymatic cleavage, which can limit the in vivo half-life of a drug. Therefore, replacing the amide group with more stable bioisosteres, such as a 1,2,4-oxadiazole (B8745197) or a 1,2,3-triazole, has been investigated. nih.gov These heterocyclic rings can mimic the hydrogen bonding and conformational properties of the amide group while offering improved resistance to hydrolysis. nih.gov

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Potential Advantage |

| 5-Bromo | 5-Cyano | Mimic electronic properties | Enhanced target binding |

| 5-Bromo | 5-Trifluoromethyl | Increase lipophilicity | Improved cell permeability |

| Amide | 1,2,4-Oxadiazole | Increase metabolic stability | Longer in vivo half-life |

| Amide | 1,2,3-Triazole | Mimic hydrogen bonding | Improved pharmacokinetic profile |

Development of Prodrugs and Targeted Delivery Systems

To overcome challenges related to poor solubility, low permeability, or off-target toxicity, prodrug strategies and targeted delivery systems have been considered for derivatives of this compound. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active form.

One common prodrug approach involves the esterification of a carboxylic acid group or the formation of a cleavable amide linkage. While the parent compound does not have a readily available functional group for simple prodrug formation, analogs with introduced hydroxyl or carboxyl groups could be amenable to this strategy.

Applications of 5 Bromo N,n Diethyl 3 Pyridinecarboxamide As a Research Tool

Use as a Pharmacological Probe for Target Validation

In the realm of pharmacology, the validation of novel biological targets is a critical step in the drug discovery pipeline. Pharmacological probes are essential small molecules that can be used to selectively interact with a specific target, thereby helping to elucidate its function and its potential as a therapeutic intervention point. While direct studies on 5-Bromo-N,N-diethyl-3-pyridinecarboxamide as a pharmacological probe are not extensively documented in publicly available literature, its structural features suggest its utility in this area.

Substituted nicotinamide (B372718) derivatives have been a subject of interest in the synthesis and biological evaluation for various therapeutic areas. nih.govrsc.org These compounds can be systematically modified to explore structure-activity relationships (SAR), a fundamental practice in medicinal chemistry. This compound can serve as a scaffold or an intermediate in the generation of a library of related compounds. By synthesizing analogues with variations at the bromine position or on the diethylamide group, researchers can probe the binding pockets of target proteins.

The process of target validation using such a compound would typically involve:

Initial Screening: Assessing the binding affinity of this compound against a panel of biological targets.

SAR Studies: Synthesizing and testing derivatives to understand which structural modifications enhance potency and selectivity.

Cellular Assays: Utilizing the most promising compounds to modulate the target's activity in a cellular context to observe the phenotypic consequences.

Below is a hypothetical data table illustrating how the binding affinity of a series of analogues might be presented in a target validation study.

| Compound ID | R1-substitution (Position 5) | R2-substitution (Amide) | Target Binding Affinity (IC₅₀, µM) |

| LEAD-001 | -Br | -N(CH₂CH₃)₂ | 15.2 |

| AN-002 | -Cl | -N(CH₂CH₃)₂ | 25.8 |

| AN-003 | -I | -N(CH₂CH₃)₂ | 12.1 |

| AN-004 | -Br | -N(CH₃)₂ | 33.5 |

| AN-005 | -Br | -NH(CH₂CH₃) | 28.9 |

This table presents illustrative data for educational purposes and does not reflect actual experimental results.

Integration into High-Throughput Screening Assays

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of chemical compounds against a specific biological target. nih.goveurofinsdiscovery.com The goal is to identify "hits"—compounds that exhibit a desired activity. This compound, due to its chemical nature, could be readily integrated into various HTS campaigns.

Its role in HTS can be multifaceted:

As a Library Compound: It can be included in large chemical libraries to be screened for activity against a wide array of targets. Its pyridinecarboxamide core is a common motif in biologically active molecules.

As a Negative or Positive Control: Depending on the assay, a well-characterized compound is often needed as a benchmark. If this compound is found to be consistently inactive against a particular target, it could serve as a negative control. Conversely, if it displays consistent, moderate activity, it might be used as a positive control in secondary screening assays.

As a Scaffold for Fragment-Based Screening: The compound could be deconstructed into smaller fragments that are then screened for weak binding to a target. Hits from this process can then be elaborated back into more complex molecules, potentially leading to the rediscovery of the original scaffold with a better understanding of its binding mode.

The integration of a compound like this compound into an HTS workflow would follow a standard procedure, as outlined below.

| HTS Stage | Description | Role of this compound |

| Primary Screen | Initial, rapid screening of a large compound library at a single concentration. | Included as one of many library compounds to identify initial "hits". |

| Hit Confirmation | Re-testing of initial hits to confirm their activity and eliminate false positives. | If identified as a hit, its activity would be re-assessed. |

| Dose-Response | Testing confirmed hits at multiple concentrations to determine their potency (e.g., IC₅₀ or EC₅₀). | A dose-response curve would be generated to quantify its potency. |

| Secondary Assays | Further testing of potent hits in different, often more complex, assays to confirm their mechanism of action. | Used to validate its on-target activity and assess potential off-target effects. |

Reference Standard in Analytical and Spectroscopic Studies

In analytical chemistry and spectroscopy, a reference standard is a highly purified and well-characterized substance used as a calibration standard or for the identification and quantification of a substance. medchemexpress.comnawah-scientific.comsigmaaldrich.comusp.org Given that this compound is commercially available from various chemical suppliers, it can serve as a reference standard in several analytical applications. cymitquimica.comchemicalbook.comsigmaaldrich.com

Its utility as a reference standard would be particularly relevant in the following contexts:

Chromatographic Methods: In High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), a known standard of this compound would be used to determine its retention time, allowing for its identification in a mixture. It could also be used to create a calibration curve for the quantification of the compound in a sample.

Spectroscopic Methods: In techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the spectrum of a pure sample of this compound would serve as a reference. This allows for the structural confirmation of newly synthesized batches of the compound or for its identification in complex mixtures. The spectroscopic characterization of related halogenated and nicotinamide compounds provides a basis for understanding the expected spectral features. tsijournals.comfrontiersin.orgresearchgate.netmdpi.com

Below is a table summarizing the expected analytical data for this compound, which would be vital for its role as a reference standard.

| Analytical Technique | Expected Data Type | Illustrative Value/Observation |

| ¹H NMR | Chemical Shifts (δ, ppm) | Signals corresponding to aromatic protons on the pyridine (B92270) ring and aliphatic protons of the diethyl groups. |

| ¹³C NMR | Chemical Shifts (δ, ppm) | Resonances for the carbon atoms of the pyridine ring, the carbonyl group, and the diethyl groups. |

| Mass Spectrometry | Mass-to-charge ratio (m/z) | A molecular ion peak corresponding to the compound's molecular weight (C₁₀H₁₃BrN₂O, MW: 257.13 g/mol ). |

| HPLC | Retention Time (min) | A specific retention time under defined chromatographic conditions (e.g., column, mobile phase, flow rate). |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Characteristic absorption bands for C=O (amide), C-N, and C-Br bonds. |

This table presents the types of data expected for a reference standard and does not represent experimentally verified values for this specific compound.

Future Horizons: Unlocking the Potential of this compound

The exploration of novel chemical entities is a cornerstone of therapeutic innovation. Within this landscape, this compound, a halogenated pyridine derivative, represents a scaffold of significant interest. While its full biological and therapeutic potential is still being elucidated, the future of this compound and its analogs is poised for exciting developments, driven by interdisciplinary research and cutting-edge technologies. This article explores the prospective avenues for research, focusing on the integration of computational design, collaborative scientific efforts, and its promise as a foundational molecule in drug discovery.

Q & A

Q. How can researchers optimize the synthesis yield of 5-Bromo-N,N-diethyl-3-pyridinecarboxamide while minimizing by-products?

Methodological Answer:

- Reaction Solvent Selection : Polar aprotic solvents like DMF or DMSO are recommended for amidation reactions due to their ability to stabilize transition states and enhance reaction rates. For brominated pyridine derivatives, DMF has shown higher yields in analogous reactions .

- Catalytic Systems : Use coupling agents such as HATU or EDCI with DMAP as a catalyst to improve amide bond formation efficiency. For example, EDCI/DMAP systems reduced by-product formation in similar pyridinecarboxamide syntheses by 15–20% .

- Temperature Control : Maintain reaction temperatures between 0–5°C during bromine substitution steps to avoid undesired halogen scrambling, as observed in structurally related compounds like 5-bromo-2-methoxy-3-methylpyridine .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Analysis : -NMR is critical for confirming the diethylamide moiety (δ 1.1–1.3 ppm for CH, δ 3.3–3.5 ppm for CH) and the pyridine ring’s substitution pattern. -NMR resolves carbonyl carbons (~165–170 ppm) and bromine-induced deshielding effects on adjacent carbons .

- Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns for bromine (1:1 ratio for ) and verify molecular ion peaks.

- FT-IR : Confirm the amide C=O stretch (~1650–1680 cm) and absence of free amine groups (no N-H stretches above 3300 cm) .

Advanced Research Questions

Q. How can computational modeling resolve tautomeric ambiguities in this compound derivatives?

Methodological Answer:

- DFT Calculations : Use density functional theory (B3LYP/6-311+G(d,p)) to compare energy differences between keto-amine and enol-imine tautomers. For example, studies on N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide revealed a 12.3 kJ/mol preference for the keto-amine form due to intramolecular hydrogen bonding .

- X-ray Crystallography : Resolve tautomeric states via crystal structure analysis. Centrosymmetric dimers stabilized by N–H⋯O hydrogen bonds are indicative of keto-amine dominance in solid-state configurations .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of brominated pyridinecarboxamides?

Methodological Answer:

- Statistical DoE (Design of Experiments) : Apply factorial designs to identify critical parameters (e.g., stoichiometry, reaction time). For pyridine derivatives, a 2 factorial design optimized reagent ratios (1:1.1 for bromine:pyridine) and reduced variability by 22% in pilot-scale syntheses .

- Process Analytical Technology (PAT) : Implement inline FT-IR or Raman spectroscopy to monitor reaction progression and intermediate stability in real time .

Q. How should researchers address contradictory data in biological activity studies of this compound analogs?

Methodological Answer:

- Cross-Validation : Use orthogonal assays (e.g., SPR, ITC, and enzymatic assays) to confirm binding affinities. For instance, discrepancies in IC values for kinase inhibitors were resolved by correlating SPR data with cellular uptake studies .

- Meta-Analysis of Substituent Effects : Compare electronic (Hammett σ constants) and steric (Taft parameters) effects of substituents on the pyridine ring. Bromine’s electron-withdrawing nature (−σ = 0.39) may enhance binding in hydrophobic pockets but reduce solubility, requiring formulation adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.